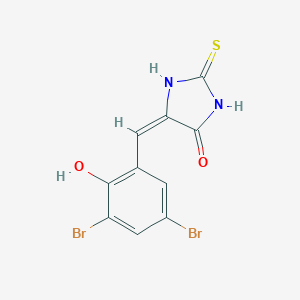
2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-CL-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-CL-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and halogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-CL-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2-diphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-CL-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-CL-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-CL-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-diphenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)acetamide
- 2,2-diphenyl-N-(2,2,2-trichloro-1-{[(4-fluoro-3-nitroanilino)carbothioyl]amino}ethyl)acetamide
- 2,2-diphenyl-N-(2,2,2-trichloro-1-{[(4-chlorophenoxy)carbothioyl]amino}ethyl)acetamide
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C23H19Cl4N3OS |
|---|---|
Molecular Weight |
527.3g/mol |
IUPAC Name |
2,2-diphenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C23H19Cl4N3OS/c24-17-11-13-18(14-12-17)28-22(32)30-21(23(25,26)27)29-20(31)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21H,(H,29,31)(H2,28,30,32) |
InChI Key |
QWHONDFDBGLUKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]benzoate](/img/structure/B420732.png)


![{2-[(3-Bromobenzylidene)amino]-5-methylphenyl}(phenyl)methanone](/img/structure/B420736.png)
![(2-{[4-(Diethylamino)benzylidene]amino}-5-methylphenyl)(phenyl)methanone](/img/structure/B420738.png)
![Diethyl 2,3-bis[(2,4-dichlorobenzoyl)oxy]succinate](/img/structure/B420740.png)



![3-[(2-Chloro-2-phenylethyl)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B420750.png)
![2'-(3-Chloroanilino)-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B420751.png)

![ethyl N-[(2-oxo-2H-chromen-4-yl)oxy]ethanimidoate](/img/structure/B420753.png)
![N-[8-(acetylamino)-4,5-dibromo-9,10-dioxo-9,10-dihydro-1-anthracenyl]acetamide](/img/structure/B420755.png)
